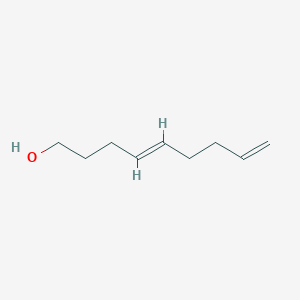

(4E)-nona-4,8-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

100606-76-6 |

|---|---|

Molecular Formula |

C13H26N3O18P3 |

Synonyms |

4,8-Nonadien-1-ol |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereoselective Strategies for 4e Nona 4,8 Dien 1 Ol

Total Synthesis Approaches to (4E)-Nona-4,8-dien-1-ol and its Stereoisomers

The total synthesis of (4E)-nona-4,8-dien-1-ol and its isomers requires careful planning to control the geometry of the two double bonds. sakura.ne.jp Synthetic strategies often involve the sequential or convergent assembly of smaller, functionalized building blocks.

Strategic Disconnections and Key Reaction Steps

Retrosynthetic analysis is a powerful tool for devising synthetic routes. youtube.com For a molecule like (4E)-nona-4,8-dien-1-ol, common disconnections involve breaking the carbon-carbon bonds of the dienyl system. A logical approach is to disconnect the molecule into two main fragments that can be coupled together. For instance, a C5 aldehyde and a C4 ylide or a C4 halide and a C5 organometallic species can be considered. youtube.comscitepress.org

Key reaction steps in the synthesis often include:

Olefination reactions: To form the C-C double bonds. thieme-connect.de

Cross-coupling reactions: For the efficient formation of carbon-carbon bonds. wiley-vch.deacs.org

Functional group interconversions: Such as the reduction of an ester or aldehyde to an alcohol. ethz.chscience.gov

Protection and deprotection of functional groups: To ensure the compatibility of reagents and intermediates throughout the synthesis.

A representative synthetic sequence might start with a protected 4-pentyn-1-ol, which can be elaborated to form the C1-C5 portion of the molecule. researchgate.net The terminal alkene can be introduced via various methods, including coupling reactions.

Control of the (4E)-Double Bond Stereochemistry

The stereoselective formation of the (E)-configured double bond at the C4 position is a critical aspect of the synthesis. researchgate.net Several reliable methods are available to achieve this with high selectivity.

The Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis. thieme-connect.dewikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. thieme-connect.dewikipedia.org For the synthesis of (4E)-nona-4,8-dien-1-ol, a stabilized ylide would be employed to react with an appropriate aldehyde to construct the (4E)-double bond. Modifications to the Wittig reaction, such as the Schlosser modification, can also be used to favor the (E)-alkene. wikipedia.orgharvard.edu

Example of a Wittig Reaction for E-alkene formation:

Reactants: An aldehyde and a stabilized phosphonium ylide (e.g., Ph₃P=CHCO₂Et).

Conditions: Typically performed in an aprotic solvent like THF.

Outcome: Predominantly the (E)-α,β-unsaturated ester, which can then be reduced to the corresponding allylic alcohol.

Palladium-catalyzed cross-coupling reactions are powerful tools for the stereospecific formation of C-C bonds. wiley-vch.denih.gov The Negishi and Suzuki reactions are particularly useful for the synthesis of dienyl alcohols. wiley-vch.dewikipedia.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. acs.orgwikipedia.org This reaction is known for its high functional group tolerance and stereospecificity. nih.govwikipedia.org For instance, an (E)-alkenyl halide can be coupled with an organozinc reagent to form the (4E)-dienyl system with retention of stereochemistry. researchgate.net

The Suzuki coupling utilizes an organoboron compound (like a boronic acid or ester) and an organic halide. wiley-vch.de This reaction is also highly stereospecific and is widely used in organic synthesis. A strategy for synthesizing (4E)-nona-4,8-dien-1-ol could involve the coupling of an (E)-alkenylboronic acid with a vinyl halide.

Table 1: Comparison of Negishi and Suzuki Coupling for Dienyl Alcohol Synthesis

| Feature | Negishi Coupling | Suzuki Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc | Organoboron |

| Advantages | High reactivity, good functional group tolerance. nih.govwikipedia.org | Air and moisture stability of reagents, low toxicity of byproducts. |

| Disadvantages | Sensitivity of organozinc reagents to air and moisture. wikipedia.org | Sometimes requires stronger bases. |

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar This reaction almost exclusively produces the (E)-alkene, making it a highly reliable method for controlling double bond stereochemistry. wikipedia.orgorganicchemistrydata.org The byproduct, a water-soluble phosphate (B84403) salt, is easily removed, simplifying purification. wikipedia.org In a synthesis of (4E)-nona-4,8-dien-1-ol, an appropriate aldehyde would be reacted with a phosphonate ylide to stereoselectively form the (4E)-double bond. slideshare.net

Table 2: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description |

|---|---|

| Reagents | Aldehyde or ketone, phosphonate ester, base. wikipedia.org |

| Product | Predominantly (E)-alkene. wikipedia.orgorganicchemistrydata.org |

| Advantages | High (E)-selectivity, ease of byproduct removal. wikipedia.org |

| Mechanism | Involves a phosphonate carbanion addition to the carbonyl, followed by elimination. wikipedia.org |

Regio- and Stereoselective Formation of the Terminal Alkene Moiety (C8)

The introduction of the terminal double bond at the C8 position requires a regioselective approach. Several methods can be employed to achieve this.

One common strategy involves the use of a protected ω-alkenol that is carried through the synthesis and deprotected at a late stage. Another approach is to introduce the terminal alkene via an elimination reaction or a terminal alkyne reduction. For example, a terminal alkyne can be selectively reduced to the corresponding alkene using Lindlar's catalyst for the (Z)-alkene or a dissolving metal reduction for the (E)-alkene.

Chiral Synthesis and Enantiomeric Purity in (4E)-Nona-4,8-dien-1-ol Production

While (4E)-nona-4,8-dien-1-ol itself is achiral, the introduction of a substituent at any of the sp3-hybridized carbon atoms would create a chiral center. The synthesis of such chiral analogues necessitates methods that can control the three-dimensional arrangement of atoms, leading to a single enantiomer. The enantiomeric purity is critical as different enantiomers of a molecule can exhibit distinct biological activities and sensory properties.

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantiomeric excess (ee). This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral dienols, several catalytic asymmetric methods are applicable.

One relevant strategy is the catalytic asymmetric 1,2-addition of organometallic reagents to aldehydes, which can establish a chiral alcohol center. For instance, the asymmetric addition of dienyl groups to aldehydes, catalyzed by chiral metal complexes, can produce chiral dienols with high enantioselectivity. nih.govnih.gov Another approach involves the catalytic asymmetric epoxidation of a diene, followed by regioselective ring-opening to yield a chiral dienol. Hafnium(IV)-bishydroxamic acid complexes have been shown to be effective catalysts for the enantioselective epoxidation of tertiary allylic alcohols, a class of substrates known for their low reactivity. scispace.com Similarly, nickel-catalyzed reductive coupling of dienol ethers with aldehydes can provide access to either syn- or anti-configured monoprotected vicinal diols with excellent diastereo- and enantioselectivity, depending on the diene geometry and ligand choice. acs.org

A catalytic asymmetric Meisenheimer rearrangement has been developed as a stereospecific method to access acyclic tertiary allylic alcohols with high enantioselectivity, even when the substituents at the new stereocenter have similar steric bulk. nih.govnih.gov This reaction is catalyzed by a robust ferrocene-based bispalladacycle catalyst and tolerates a variety of functional groups. nih.govnih.gov

Table 1: Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis

| Catalytic System | Reaction Type | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Ferrocene-based bispalladacycle | nih.govnih.gov-Meisenheimer Rearrangement | Amine-N-oxides with trisubstituted olefins | Stereospecific; high ee for tertiary allylic alcohols. | nih.govnih.gov |

| Hf(IV)-bishydroxamic acid (BHA) complexes | Enantioselective Epoxidation | Tertiary allylic and homoallylic alcohols | High yields and enantioselectivities (up to 99%). | scispace.com |

| Nickel / Cyclodiphosphazane or VAPOL-phosphoramidite ligand | Reductive Coupling | Dienol ethers and aldehydes | Access to both syn- and anti-diol diastereomers with high ee. | acs.org |

| Peptide-mimic phosphonium salts | Asymmetric Aerobic Hydroxylation | α,β- or β,γ-unsaturated compounds | Metal-free; uses air as hydroxyl source; up to 95% ee. | hep.com.cn |

Chiral pool synthesis leverages the vast supply of naturally occurring, inexpensive, and enantiomerically pure compounds, such as carbohydrates, amino acids, and terpenes, as starting materials for the synthesis of complex chiral molecules. wikipedia.orgresearchgate.net This strategy is efficient because the chirality is pre-installed, often preserving it throughout the reaction sequence. wikipedia.org

For a C9 dienol like (4E)-nona-4,8-dien-1-ol, a plausible chiral pool starting material could be a carbohydrate like D-glucose or an amino acid. researchgate.netresearchgate.netrsc.org For example, a synthetic route could begin with diacetone-D-glucose, a common chiral building block. rsc.org Through a series of established chemical transformations—including protection/deprotection, oxidation, reduction, and carbon-chain elongation (e.g., via Wittig or Grignard reactions)—the carbohydrate backbone can be methodically converted into the desired chiral dienol structure. A key challenge in such a synthesis is the stereoselective construction of the (4E) double bond, which can often be addressed using stereoselective olefination reactions like the Horner-Wadsworth-Emmons reaction. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. mdpi.comnih.gov For producing enantiopure alcohols, lipases are among the most versatile and widely used biocatalysts. dss.go.thjocpr.commdpi.com

A common biocatalytic strategy is the kinetic resolution of a racemic mixture. In the case of a chiral analogue of nona-4,8-dien-1-ol, a racemic mixture could be subjected to lipase-catalyzed acylation. Lipases, such as Lipase (B570770) B from Candida antarctica (CALB) or lipase from Burkholderia cepacia, can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. dss.go.thrsc.org This allows for the separation of the two enantiomers—one as the slower-reacting alcohol and the other as the faster-forming ester. This method can achieve very high enantiomeric excess (>99% ee) for the resolved alcohol. dss.go.thrsc.org

Table 2: Biocatalytic Resolution of Racemic Secondary Alcohols

| Enzyme (Biocatalyst) | Reaction Type | Acyl Donor | Outcome | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica | Kinetic Resolution (Acylation) | Vinyl acetate (B1210297) | Yields of 43-45% with >99% ee for the unreacted S-(+)-alcohol. | dss.go.th |

| Burkholderia cepacia lipase (immobilized) | Kinetic Resolution (Acylation) | Vinyl acetate | High conversion (45-50%) and excellent ee (up to 99%). | rsc.org |

| Lipase from Pseudomonas cepacia | Kinetic Resolution (Acylation) | Diethyl carbonate | Resolution of amine precursors with 99% ee. | mdpi.com |

| Carboxylic Acid Reductase (CAR) | Reduction | N/A (uses NADPH) | Reduction of α,β-unsaturated carboxylic acids to allylic alcohols. | rsc.orgrsc.org |

Chemo-enzymatic Synthesis of (4E)-Nona-4,8-dien-1-ol and its Analogues

Chemo-enzymatic synthesis combines the strengths of both chemical and biological catalysis to create efficient and selective reaction pathways, often in a cascaded, one-pot fashion. nih.govrsc.orgresearchgate.netbohrium.comresearchgate.net This approach is particularly valuable for producing high-value flavor and fragrance compounds from renewable feedstocks. rsc.orgresearchgate.netmdpi.com

A chemo-enzymatic route to an analogue of (4E)-nona-4,8-dien-1-ol could involve an initial chemical step to construct the basic carbon skeleton, followed by one or more enzymatic steps to introduce chirality or perform a selective functional group transformation. For example, a two-step chemo-enzymatic method has been described for the synthesis of diols from propenylbenzenes, involving a lipase-catalyzed epoxidation followed by chemical hydrolysis of the resulting epoxide. frontiersin.orgnih.gov The resulting diol can then be further transformed by microbial oxidation to yield a hydroxy ketone. frontiersin.orgnih.gov

Another strategy involves using a carboxylic acid reductase (CAR) enzyme to reduce an α,β-unsaturated carboxylic acid to the corresponding aldehyde, which can then be reduced to the primary alcohol by an alcohol dehydrogenase (ADH). rsc.orgrsc.org This enzymatic cascade can be performed in a one-pot system, either using isolated enzymes with a cofactor recycling system or using engineered whole-cell biocatalysts. rsc.orgrsc.orgnih.gov This provides a direct route from carboxylic acids to valuable allylic alcohols. rsc.orgrsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The fragrance industry is increasingly adopting the principles of green chemistry to design safer, more sustainable, and efficient manufacturing processes. perfumerflavorist.comsobfragrance.compersonalcaremagazine.com These principles provide a framework for minimizing environmental impact throughout a chemical's lifecycle. scentspiracy.com The synthesis of (4E)-nona-4,8-dien-1-ol can be made more sustainable by integrating these concepts.

Key Green Chemistry Principles Applied to Dienol Synthesis:

Use of Renewable Feedstocks: Employing starting materials from the chiral pool, such as terpenes or carbohydrates derived from biomass, reduces reliance on fossil fuels. wikipedia.orgpersonalcaremagazine.com

Catalysis: Using catalytic (asymmetric, bio-, or chemo-) rather than stoichiometric reagents minimizes waste by increasing atom economy. scentspiracy.com Catalysts are used in small amounts and can often be recycled and reused.

Less Hazardous Chemical Synthesis: Designing synthetic routes that avoid the use and generation of toxic or hazardous substances. Biocatalysis excels in this area, as enzymes operate in mild, often aqueous, conditions. nih.gov

Safer Solvents and Auxiliaries: Minimizing the use of traditional volatile organic solvents by replacing them with greener alternatives like water, supercritical CO₂, or performing reactions under solvent-free conditions. personalcaremagazine.com Biocatalytic reactions are frequently performed in aqueous media. personalcaremagazine.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Many enzymatic and chemo-enzymatic cascades are designed to run at or near room temperature. rsc.orgkaust.edu.sa

Reduce Derivatives: Avoiding unnecessary protection and deprotection steps simplifies syntheses and reduces waste. The high selectivity of enzymes can often eliminate the need for protecting groups. scentspiracy.com

Organizations like the International Fragrance Association (IFRA) have developed tools such as the Green Chemistry Compass to help manufacturers assess and improve the sustainability of their ingredients, considering factors from raw materials to final product safety. perfumerflavorist.comsobfragrance.com By applying these principles, the synthesis of (4E)-nona-4,8-dien-1-ol can be achieved through routes that are not only chemically efficient but also environmentally responsible.

Chemical Reactivity and Functionalization Studies of 4e Nona 4,8 Dien 1 Ol

Transformations of the Primary Alcohol Functionality

The primary alcohol group in (4E)-nona-4,8-dien-1-ol represents a key site for functionalization, allowing for its conversion into a variety of other functional groups.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The selective oxidation of primary alcohols is a fundamental transformation in organic synthesis. For (4E)-nona-4,8-dien-1-ol , this would involve the conversion of the hydroxyl group to either an aldehyde or a carboxylic acid, while preserving the integrity of the conjugated diene system.

A variety of reagents are commonly employed for the selective oxidation of primary alcohols to aldehydes. These include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. The choice of reagent and reaction conditions is critical to prevent over-oxidation to the carboxylic acid. For a hypothetical oxidation of (4E)-nona-4,8-dien-1-ol , one might expect the formation of (4E)-nona-4,8-dien-1-al.

Further oxidation to the corresponding carboxylic acid, (4E)-nona-4,8-dienoic acid, can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or through a two-step procedure involving initial oxidation to the aldehyde followed by subsequent oxidation.

Table 1: Plausible Reagents for the Selective Oxidation of (4E)-nona-4,8-dien-1-ol

| Transformation | Plausible Reagent(s) | Expected Product |

| Alcohol to Aldehyde | PCC, PDC, Dess-Martin Periodinane | (4E)-nona-4,8-dien-1-al |

| Alcohol to Carboxylic Acid | KMnO4, Jones Reagent | (4E)-nona-4,8-dienoic acid |

Note: The data in this table is based on general principles of organic chemistry and has not been experimentally verified for (4E)-nona-4,8-dien-1-ol.

Esterification and Etherification for Derivative Synthesis

The primary alcohol functionality of (4E)-nona-4,8-dien-1-ol is also amenable to esterification and etherification reactions, providing pathways for the synthesis of a wide array of derivatives.

Esterification would typically involve the reaction of the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under acidic or basic conditions. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would be expected to yield (4E)-nona-4,8-dien-1-yl acetate (B1210297).

Etherification can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide. For example, treatment with sodium hydride and methyl iodide would be predicted to produce 1-methoxy-(4E)-nona-4,8-diene.

Reactions Involving the Conjugated Diene System

The conjugated diene system in (4E)-nona-4,8-dien-1-ol offers a platform for a range of addition and cycloaddition reactions, enabling the construction of more complex molecular architectures.

Stereoselective Hydrogenation Studies of the Double Bonds

The selective hydrogenation of the double bonds within the conjugated diene system presents a challenge in controlling the stereochemistry of the resulting product. Depending on the catalyst and reaction conditions, partial or complete saturation of the diene can be achieved. For instance, using a catalyst like Wilkinson's catalyst (RhCl(PPh3)3) might allow for the selective hydrogenation of the less hindered double bond. Complete saturation to yield nonan-1-ol (B41252) would require more forcing conditions, such as using palladium on carbon (Pd/C) with a hydrogen atmosphere. The stereochemical outcome of these reactions would be of significant interest.

Cycloaddition Reactions (e.g., Diels-Alder) with Dienol Substrates

The conjugated diene of (4E)-nona-4,8-dien-1-ol is a prime candidate for participating in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this reaction, the diene would react with a dienophile (an alkene or alkyne) to form a six-membered ring. The stereochemistry of the resulting cycloadduct would be influenced by the geometry of the diene and the dienophile, as well as the reaction conditions. For example, a reaction with maleic anhydride would be expected to yield a bicyclic adduct. The presence of the hydroxyl group could also influence the stereoselectivity of the reaction.

Epoxidation and Dihydroxylation Studies

The double bonds of the diene system can be functionalized through epoxidation and dihydroxylation reactions. Epoxidation, typically carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form mono- or di-epoxides. The regioselectivity and stereoselectivity of this reaction would be of interest, as the two double bonds may exhibit different reactivities.

Dihydroxylation, which can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under cold, alkaline conditions, would lead to the formation of diols or tetraols. The stereochemistry of the dihydroxylation is typically syn, meaning the two hydroxyl groups add to the same face of the double bond.

Table 2: Potential Reactions of the Conjugated Diene System in (4E)-nona-4,8-dien-1-ol

| Reaction Type | Plausible Reagent(s) | Potential Product(s) |

| Hydrogenation | Wilkinson's Catalyst, Pd/C + H2 | Partially or fully saturated alcohols |

| Diels-Alder Cycloaddition | Maleic Anhydride | Bicyclic adduct |

| Epoxidation | m-CPBA | Mono- or di-epoxides |

| Dihydroxylation | OsO4, cold KMnO4 | Diols or tetraols |

Note: The data in this table is based on general principles of organic chemistry and has not been experimentally verified for (4E)-nona-4,8-dien-1-ol.

Isomerization and Rearrangement Processes

The presence of two double bonds in (4E)-nona-4,8-dien-1-ol opens up possibilities for various isomerization and rearrangement reactions, which could alter the connectivity or stereochemistry of the molecule.

One potential transformation is the migration of the double bonds. Under acidic or basic conditions, or in the presence of transition metal catalysts, the double bonds in a polyunsaturated system can shift to form a more stable conjugated system. For (4E)-nona-4,8-dien-1-ol, this could lead to the formation of various nona-3,5-dien-1-ol or nona-2,4-dien-1-ol isomers. The thermodynamic driving force for such a process would be the increased stability of the resulting conjugated diene system.

Photochemical rearrangements are also a possibility for 1,4-dienes. The di-π-methane rearrangement is a photochemical reaction that converts a 1,4-diene to a vinylcyclopropane. slideshare.netwikipedia.orgyoutube.comyoutube.com When irradiated, (4E)-nona-4,8-dien-1-ol could potentially undergo such a rearrangement, leading to the formation of a cyclopropane (B1198618) ring within the carbon chain.

Furthermore, pericyclic reactions such as the Cope and Claisen rearrangements are notable wikipedia.orgwikipedia.org-sigmatropic rearrangements that could be relevant to derivatives of (4E)-nona-4,8-dien-1-ol. masterorganicchemistry.comnrochemistry.comucla.eduyoutube.comlscollege.ac.in

Cope Rearrangement : This reaction involves the thermal isomerization of a 1,5-diene. While (4E)-nona-4,8-dien-1-ol is a 1,4-diene, certain derivatives or isomers could potentially undergo a Cope-type rearrangement. For instance, if the double bond were to migrate to the 5,9-position, the resulting hypothetical nona-5,9-dien-1-ol would be a 1,5-diene and thus a candidate for a Cope rearrangement upon heating. masterorganicchemistry.comnrochemistry.comucla.edulscollege.ac.in

Claisen Rearrangement : This rearrangement occurs with allyl vinyl ethers. masterorganicchemistry.comorganic-chemistry.orgbyjus.comcollegedunia.com (4E)-nona-4,8-dien-1-ol could be converted to an allyl vinyl ether, for example, by reaction with ethyl vinyl ether. Subsequent heating of this derivative would likely initiate a Claisen rearrangement to produce a γ,δ-unsaturated aldehyde. masterorganicchemistry.comorganic-chemistry.orgbyjus.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

To explore the structure-activity relationships of (4E)-nona-4,8-dien-1-ol, its structure can be systematically modified. Key areas for derivatization include the alkene termini and the introduction of heteroatoms into the carbon skeleton.

The terminal double bond at the C8-C9 position is a prime site for modifications to the carbon chain length.

Chain Elongation:

Hydroformylation: This industrial process adds a formyl group and a hydrogen atom across a double bond. mt.comwikipedia.org Subjecting (4E)-nona-4,8-dien-1-ol to hydroformylation conditions (typically CO, H₂, and a transition metal catalyst like rhodium or cobalt) would be expected to yield a mixture of aldehydes. mt.comwikipedia.orgrsc.orgacs.orgresearchgate.net Subsequent reduction of these aldehydes would lead to the corresponding diols, effectively elongating the chain by one carbon.

Olefin Metathesis: Cross-metathesis with another olefin, catalyzed by ruthenium-based catalysts like the Grubbs catalyst, is a powerful tool for forming new carbon-carbon double bonds. harvard.edulibretexts.orgraineslab.com Reacting (4E)-nona-4,8-dien-1-ol with an excess of a short-chain olefin like ethylene (B1197577) in a cross-metathesis reaction could potentially lead to chain-shortened products. Conversely, reaction with a longer-chain terminal olefin could result in chain elongation. acs.orgrsc.org

Chain Shortening:

Oxidative Cleavage: Treatment with strong oxidizing agents like ozone (O₃) followed by a reductive workup, or with potassium permanganate (KMnO₄) under harsh conditions, would cleave the terminal double bond to yield an aldehyde, which could then be further oxidized to a carboxylic acid. This would result in a shorter-chain molecule with a new functional group at the terminus.

The following table summarizes potential derivatization reactions at the alkene termini:

| Reaction | Reagents | Expected Product Type |

| Hydroformylation | CO, H₂, Rh/Co catalyst | Aldehyde/Alcohol |

| Olefin Cross-Metathesis | Alkene, Grubbs catalyst | New Alkene |

| Ozonolysis | 1. O₃, 2. Zn/H₂O or (CH₃)₂S | Aldehyde |

Introducing heteroatoms such as oxygen or nitrogen can significantly alter the biological properties of a molecule. The terminal double bond of (4E)-nona-4,8-dien-1-ol is a versatile handle for such modifications.

Epoxidation: The terminal alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom, using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgroyalsocietypublishing.orgrsc.orgchemistrysteps.com This reaction is generally stereospecific. The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a range of functional groups.

Dihydroxylation: The terminal double bond can be converted to a vicinal diol (two adjacent hydroxyl groups). youtube.comlibretexts.org Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant, or with cold, dilute potassium permanganate. libretexts.orgscispace.com Anti-dihydroxylation can be accomplished by epoxidation followed by acid-catalyzed ring-opening. youtube.comlibretexts.org

Aziridination: An aziridine, a nitrogen-containing three-membered ring, can be formed from the terminal alkene. chemrxiv.orgnih.govresearchgate.netacs.org This can be achieved through various methods, including the use of nitrene precursors in the presence of a transition metal catalyst. chemrxiv.orgnih.govresearchgate.netacs.orgnih.gov Aziridines, like epoxides, are useful synthetic intermediates.

The table below outlines some key reactions for introducing heteroatoms:

| Reaction | Reagents | Functional Group Introduced |

| Epoxidation | mCPBA | Epoxide |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol |

| Anti-Dihydroxylation | 1. mCPBA, 2. H₃O⁺ | Vicinal Diol |

| Aziridination | Nitrene precursor, catalyst | Aziridine |

Advanced Research Methodologies for Characterization and Analysis of 4e Nona 4,8 Dien 1 Ol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis in Research

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the structural elucidation of (4E)-nona-4,8-dien-1-ol. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments. In research settings, techniques such as electron ionization (EI) are commonly used to induce fragmentation.

The molecular ion of (4E)-nona-4,8-dien-1-ol (C₉H₁₆O) has a calculated exact mass of 140.1201 g/mol . However, the molecular ion peak in the mass spectrum of alcohols is often weak or absent libretexts.orgwhitman.edu. Fragmentation typically proceeds through characteristic pathways for unsaturated alcohols, including alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18) youtube.comyoutube.com.

Based on the fragmentation patterns of isomeric nonadienols, key fragments for (4E)-nona-4,8-dien-1-ol can be predicted massbank.eunist.govnih.govnist.gov. Alpha-cleavage would result in the loss of an alkyl radical, while cleavage at the allylic or homoallylic positions is facilitated by the double bonds. The loss of water is a very common fragmentation pathway for alcohols and often results in a prominent M-18 peak youtube.com. Further fragmentation of the resulting C₉H₁₄⁺• radical ion would lead to a series of smaller alkenyl and alkyl fragments.

Table 1: Predicted HRMS Fragmentation Data for (4E)-Nona-4,8-dien-1-ol

| m/z (Predicted) | Formula | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 140.1201 | C₉H₁₆O⁺• | Molecular Ion | - |

| 122.1096 | C₉H₁₄⁺• | [M-H₂O]⁺• | Dehydration |

| 111.1174 | C₈H₁₅⁺ | [M-CH₂OH]⁺ | Alpha-cleavage |

| 97.0966 | C₇H₁₃⁺ | [M-C₂H₄OH]⁺ | Cleavage at C2-C3 |

| 81.0704 | C₆H₉⁺ | Cyclohexenyl cation | Rearrangement and fragmentation |

| 67.0548 | C₅H₇⁺ | Cyclopentenyl cation / Piperylene cation | Further fragmentation |

| 55.0548 | C₄H₇⁺ | Butenyl cation | Further fragmentation |

| 41.0391 | C₃H₅⁺ | Allyl cation | Further fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules scielo.br. For (4E)-nona-4,8-dien-1-ol, 1D (¹H and ¹³C) and 2D NMR experiments are used to assign all proton and carbon signals and confirm the connectivity and geometry of the double bonds.

In ¹H NMR, olefinic protons (-CH=CH-) are expected to resonate in the 5.3-5.8 ppm region nih.gov. The proton on the carbon bearing the hydroxyl group (-CH₂OH) typically appears between 3.3 and 4.0 ppm openochem.orgpdx.edu. The allylic protons (at C-3, C-6, and C-7) would appear further downfield than typical alkyl protons due to the influence of the adjacent double bonds.

In ¹³C NMR, carbons of the double bonds appear in the 120-140 ppm range, while the carbon attached to the hydroxyl group (C-1) is expected around 60-65 ppm oregonstate.eduwisc.edu. The chemical shifts of other aliphatic carbons fall in the 20-40 ppm range openochem.org. The specific chemical shifts and coupling constants provide definitive information about the E configuration of the C4-C5 double bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (4E)-Nona-4,8-dien-1-ol*

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| 1 | ~62.5 | ~3.65 | t |

| 2 | ~32.3 | ~1.65 | q |

| 3 | ~29.5 | ~2.10 | q |

| 4 | ~129.0 | ~5.45 | dt |

| 5 | ~132.5 | ~5.40 | dt |

| 6 | ~31.8 | ~2.05 | q |

| 7 | ~33.5 | ~2.75 | dt |

| 8 | ~138.0 | ~5.80 | ddt |

| 9 | ~115.0 | ~5.00 | m |

*Values are estimated based on general principles and data from structural isomers like (E)-nona-2,8-dien-4-ol rsc.org. Solvent: CDCl₃.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the NMR signals and confirming the molecular structure of (4E)-nona-4,8-dien-1-ol scielo.br.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to trace the connectivity of the entire carbon chain, for example, showing a correlation from the H-1 protons to H-2, H-2 to H-3, and so on, confirming the sequence of methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached protons and carbons (¹H-¹³C, one-bond correlations). This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds) libretexts.orgemerypharma.com. It is crucial for connecting fragments of the molecule, especially across quaternary carbons or heteroatoms. For instance, HMBC would show a correlation from the H-1 protons to the C-2 and C-3 carbons, confirming the placement of the alcohol group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation nih.gov. For (4E)-nona-4,8-dien-1-ol, a key NOESY correlation would be observed between H-4 and H-6, which would support the (E)- or trans-configuration of the C4-C5 double bond.

Table 3: Key Expected 2D NMR Correlations for (4E)-Nona-4,8-dien-1-ol

| Experiment | Proton (¹H) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | H-4 | H-3, H-5 | Confirms H-4 is adjacent to H-3 and H-5 |

| HSQC | H-1 (~3.65 ppm) | C-1 (~62.5 ppm) | Assigns C-1 chemical shift |

| HMBC | H-1 (~3.65 ppm) | C-2, C-3 | Confirms connectivity around the alcohol group |

| NOESY | H-4 | H-6 | Supports (E)-geometry of C4=C5 double bond |

Chiral Derivatizing Agents for Enantiomeric Excess Determination

Since (4E)-nona-4,8-dien-1-ol is a chiral molecule (due to the stereocenter at C-4 not being present, this section will discuss a related chiral nonadienol for illustrative purposes, such as nona-1,6-dien-3-ol), determining its enantiomeric excess (ee) is often necessary. NMR spectroscopy can be used for this purpose by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) libretexts.org. Enantiomers are indistinguishable in a standard NMR spectrum, but diastereomers have different physical properties and thus different NMR spectra ntu.edu.sg.

A commonly used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) or its derivatives illinois.edubath.ac.uk. Reacting a racemic or enantioenriched alcohol with enantiomerically pure (R)-MTPA and (S)-MTPA in separate experiments produces two diastereomeric esters. The magnetic anisotropy of the phenyl ring in the Mosher's ester causes different chemical shifts for the protons near the stereocenter in the two diastereomers libretexts.org. By comparing the ¹H NMR spectra of these diastereomers, the difference in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration and the integration of the distinct signals allows for the calculation of the enantiomeric excess illinois.edu.

Table 4: Illustrative ¹H NMR Data for Diastereomeric Mosher's Esters of a Chiral Alcohol*

| Proton near Chiral Center | δ in (R)-MTPA Ester (ppm) | δ in (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| H-a | 2.15 | 2.25 | +0.10 |

| H-b | 1.80 | 1.72 | -0.08 |

*Data is hypothetical, illustrating the principle for a chiral alcohol derivatized with MTPA. The sign of Δδ helps determine the absolute configuration based on Mosher's model.

Chromatographic Techniques for Stereoisomer Separation in Complex Mixtures

Chromatographic methods are paramount for separating the stereoisomers of (4E)-nona-4,8-dien-1-ol and resolving it from other components in a complex sample.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved using chiral chromatography, where the stationary phase is chiral gcms.czresearchgate.net.

Chiral Gas Chromatography (GC): For volatile compounds like nonadienols, chiral GC is a highly effective technique. Capillary columns with chiral stationary phases (CSPs), often based on modified cyclodextrins (e.g., β-cyclodextrin), are commonly used mdpi.comnih.gov. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation and quantification gcms.cz. Derivatization of the alcohol to an acetate (B1210297) ester can sometimes improve separation efficiency nih.gov.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful method for enantioseparation chromatographyonline.com. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and offer broad applicability ntu.edu.sg. The separation mechanism involves a combination of interactions, including hydrogen bonding and dipole-dipole interactions, between the analyte enantiomers and the chiral stationary phase . Normal-phase HPLC is often employed for the separation of chiral alcohols chromatographyonline.com. Alternatively, an indirect approach involves derivatizing the alcohol with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column nih.gov.

Table 5: Representative Chiral Chromatography Conditions for Separation of Unsaturated Alcohol Enantiomers*

| Technique | Column (CSP) | Mobile Phase / Carrier Gas | Expected tR (Enantiomer 1) | Expected tR (Enantiomer 2) | Separation Factor (α) |

|---|---|---|---|---|---|

| Chiral GC | CYCLOSIL-B (β-cyclodextrin) | Helium | ~22.5 min | ~22.9 min | ~1.02 |

| Chiral HPLC | Chiralpak AD (Amylose derivative) | Hexane/Isopropanol (90:10) | ~15.2 min | ~16.5 min | ~1.09 |

*Conditions and retention times (tR) are illustrative, based on separations of similar chiral alcohols mdpi.comchromatographyonline.com.

Multidimensional Gas Chromatography (GCxGC) for Component Resolution

When (4E)-nona-4,8-dien-1-ol is part of a highly complex volatile matrix, such as a natural essential oil or a flavor extract, conventional one-dimensional GC may fail to provide adequate resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by using two columns with different stationary phases connected by a modulator mdpi.com.

In a typical GCxGC setup for volatile analysis, the first dimension column is a nonpolar phase that separates compounds based on boiling point, while the second dimension column is a polar phase that provides separation based on polarity ives-openscience.eu. The effluent from the first column is trapped, focused, and re-injected onto the second, shorter column for a rapid secondary separation. This process generates a structured two-dimensional chromatogram, where compounds of similar chemical classes (e.g., alcohols, aldehydes, terpenes) group together in distinct regions of the plot mdpi.com. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS becomes a powerful tool for the untargeted profiling of complex samples, enabling the confident identification of trace components like (4E)-nona-4,8-dien-1-ol that would be co-eluting in a 1D separation nih.govives-openscience.eu.

Table 6: GCxGC-TOFMS System Configuration for Analysis of (4E)-Nona-4,8-dien-1-ol in a Complex Matrix*

| Parameter | Condition |

|---|---|

| 1st Dimension Column (¹D) | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| 2nd Dimension Column (²D) | Wax (1.5 m x 0.1 mm x 0.1 µm) |

| Carrier Gas | Helium, constant flow |

| Modulation Period | 5 s |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) |

| Expected Location | Region of C9 alcohols, separated from other volatiles like terpenes and aldehydes |

*Configuration is a representative example for the analysis of volatile organic compounds in plant extracts ives-openscience.eunih.gov.

Olfactometry-Coupled Gas Chromatography (GC-O) for Aroma Compound Identification in Research

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that integrates the high-resolution separation capability of gas chromatography with the sensitivity and specificity of the human olfactory system. nih.govaidic.itpfigueiredo.org This method is indispensable for identifying which specific volatile compounds in a complex mixture are responsible for its characteristic aroma. researchgate.net In a typical GC-O setup, the effluent from the GC column is split, with one portion directed to a conventional chemical detector (like a mass spectrometer, MS) and the other to a heated sniffing port where a trained sensory panelist assesses the odor of the eluting compounds in real-time. nih.govaidic.it

The primary advantage of GC-O is its ability to distinguish between abundant odorless compounds and trace-level compounds that have a significant sensory impact. researchgate.net Several specialized GC-O techniques have been developed to quantify the potency of aroma-active compounds. One of the most common is Aroma Extract Dilution Analysis (AEDA). pfigueiredo.org In AEDA, a sample extract is serially diluted and analyzed by GC-O until no odor can be perceived by the panelist. The highest dilution at which a compound can still be smelled is its flavor dilution (FD) factor, which corresponds to its aroma potency. pfigueiredo.org

While specific GC-O studies focusing exclusively on (4E)-nona-4,8-dien-1-ol are not extensively detailed in published research, the technique is frequently applied to characterize the aroma profiles of natural products known to contain a variety of C9 alcohols and aldehydes, such as melons and cucumbers. mdpi.commdpi.comijournals.cn These studies have successfully identified numerous potent odorants, including various nonenal and nonadienal isomers, which are structurally related to (4E)-nona-4,8-dien-1-ol and contribute to the fresh, green, and cucumber-like notes of these fruits. mdpi.commdpi.com For example, research on different melon varieties has used GC-O to identify key aroma compounds like (E,Z)-3,6-nonadien-1-ol and (Z)-6-nonen-1-ol as significant contributors to the floral and cucumber-like sensory properties. ijournals.cn

The table below illustrates examples of related C9 aroma compounds that have been identified and characterized in various food matrices using GC-O methodologies.

| Compound Name | Aroma Descriptor | Food Matrix Example | Reference |

|---|---|---|---|

| (E,Z)-2,6-Nonadienal | Cucumber, Green | Cucumber, Milk Chocolate | pfigueiredo.orgmdpi.com |

| (E)-2-Nonenal | Fatty, Green, Cucumber | Cucumber, Cape Gooseberry | mdpi.comsemanticscholar.org |

| (3Z,6Z)-Nona-3,6-dien-1-ol | Cucumber-like | Oriental Melon | mdpi.com |

| (2E,4E,6Z)-Nona-2,4,6-trienal | (Not specified) | Walnuts | acs.org |

| Nonanal | Fatty, Citrus, Green | Mutton, Cape Gooseberry | semanticscholar.orgmdpi.com |

Isotope Labeling and Dilution Assays in Biosynthetic and Metabolic Pathway Research

Isotope labeling is a fundamental research technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. nih.govnih.gov This methodology involves introducing a precursor compound enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁸O) into a biological system, such as a plant or microorganism. researchgate.netspringernature.com As the organism's metabolic machinery processes the labeled precursor, the isotope is incorporated into downstream metabolites. By tracking the distribution of the isotope in various compounds over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can map the step-by-step biochemical reactions that form the final product. nih.govspringernature.com

Isotope dilution analysis is a quantitative method often used in conjunction with labeling studies. It involves adding a known amount of an isotopically labeled version of the target compound (e.g., ¹³C-labeled (4E)-nona-4,8-dien-1-ol) as an internal standard to a sample. By measuring the ratio of the labeled to the unlabeled native compound with MS, the precise concentration of the native compound in the original sample can be determined with high accuracy. researchgate.net This is particularly useful for quantifying endogenous levels of volatile compounds in complex biological tissues.

The specific biosynthetic pathway for (4E)-nona-4,8-dien-1-ol is not explicitly detailed in the available literature. However, the general pathways for the formation of C9 aldehydes and alcohols (often called "green leaf volatiles") in plants are well-established and are known to originate from the oxidative cleavage of polyunsaturated fatty acids. In plants, C18 fatty acids like linoleic acid and linolenic acid are acted upon by lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes to produce shorter-chain aldehydes, which can then be reduced to their corresponding alcohols by alcohol dehydrogenases.

In fungi, volatile C6 to C9 alcohols and hydrocarbons can be produced through different pathways, including amino acid degradation (the Ehrlich pathway) or via polyketide synthase (PKS) mechanisms. nih.govnih.gov Isotope labeling experiments, for instance using ¹³C-labeled acetate, can help determine if a compound like (4E)-nona-4,8-dien-1-ol is derived from a polyketide pathway in a fungal species. nih.gov

The general workflow for using isotope labeling to investigate a biosynthetic pathway is summarized in the table below.

| Step | Description | Analytical Technique(s) |

|---|---|---|

| 1. Precursor Selection | A hypothesized precursor molecule (e.g., a fatty acid, amino acid, or acetate) is chosen based on known biochemical principles. | Biochemical pathway databases |

| 2. Isotope Labeling | The precursor is synthesized with a stable isotope (e.g., ¹³C, ²H) at one or more specific positions. | Chemical synthesis |

| 3. Incubation | The labeled precursor is introduced into the biological system (e.g., plant tissue, fungal culture) and incubated for a specific period to allow for metabolic conversion. | Cell/tissue culture |

| 4. Extraction and Analysis | Metabolites are extracted from the system. The target compound and potential intermediates are isolated and analyzed to detect the presence and position of the isotope. | GC-MS, LC-MS, NMR |

| 5. Pathway Elucidation | The pattern of isotope incorporation into the final product and intermediates is used to confirm the reaction sequence and deduce the biosynthetic pathway. | Metabolic flux analysis software |

Theoretical and Computational Investigations of 4e Nona 4,8 Dien 1 Ol

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the nine-carbon chain in (4E)-nona-4,8-dien-1-ol, interspersed with two double bonds, gives rise to a multitude of possible three-dimensional arrangements, or conformations. Understanding these conformations is crucial as they can significantly influence the molecule's physical properties and biological activity.

Conformational Analysis aims to identify the stable (low-energy) conformations of a molecule. For (4E)-nona-4,8-dien-1-ol, this would involve systematically rotating the single bonds within the carbon chain and calculating the potential energy at each step. The resulting potential energy surface would reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. Due to the presence of the hydroxyl group and the π-systems of the double bonds, intramolecular hydrogen bonding and various non-covalent interactions would be expected to play a significant role in determining the preferred conformations. While specific studies on (4E)-nona-4,8-dien-1-ol are not prevalent in published literature, methodologies applied to other long-chain unsaturated alcohols would be applicable.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time. rsc.org In an MD simulation of (4E)-nona-4,8-dien-1-ol, the molecule would be placed in a simulated environment (e.g., a solvent box of water or an organic solvent), and the motions of all atoms would be calculated over a period of time by solving Newton's equations of motion. rsc.org This would allow for the exploration of the conformational landscape and the study of how the molecule's shape and orientation change in a realistic environment. MD simulations can also provide insights into the interactions between (4E)-nona-4,8-dien-1-ol and other molecules, such as solvent molecules or biological receptors. researchgate.net

Table 1: Representative Conformational Analysis Data for a Generic Dienol This table illustrates the type of data that would be generated from a conformational analysis. The values are hypothetical and for illustrative purposes only.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-Gauche | 180° | 0.00 | 55.3 |

| Gauche-Gauche | 60° | 0.85 | 25.1 |

| Gauche-Anti | -60° | 1.20 | 19.6 |

Quantum Chemical Calculations for Spectroscopic Prediction and Reaction Energetics

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting spectroscopic properties and understanding reaction energetics with a high degree of accuracy.

Spectroscopic Prediction: Quantum chemical calculations can predict various types of spectra for (4E)-nona-4,8-dien-1-ol. For instance, the calculation of nuclear magnetic shielding tensors can lead to the prediction of ¹H and ¹³C NMR chemical shifts. nih.govmdpi.comresearchgate.netresearchgate.net This is particularly useful for confirming the structure of the molecule and for assigning peaks in experimentally obtained spectra. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) spectrum can be generated. irdg.orgresearchgate.netyoutube.comnih.gov This can aid in the identification of functional groups and in the interpretation of experimental IR data. While general methodologies for such predictions are well-established, specific DFT calculations for (4E)-nona-4,8-dien-1-ol are not widely reported.

Reaction Energetics: Computational chemistry can be used to study the thermodynamics and kinetics of chemical reactions involving (4E)-nona-4,8-dien-1-ol. researchgate.net For example, the energetics of its oxidation to the corresponding aldehyde, (4E)-nona-4,8-dien-1-al, could be investigated. nih.gov By calculating the energies of the reactants, products, and any transition states, the enthalpy and Gibbs free energy of the reaction can be determined, indicating whether the reaction is favorable. The calculation of transition state energies allows for the determination of the activation energy, which is crucial for understanding the reaction rate.

Table 2: Hypothetical DFT-Calculated Spectroscopic Data for (4E)-Nona-4,8-dien-1-ol This table presents the kind of data that would be obtained from quantum chemical calculations for spectroscopic prediction. These values are illustrative.

| Spectroscopic Property | Calculated Value | Experimental Range (Typical) |

|---|---|---|

| ¹H NMR Chemical Shift (H1) | 3.65 ppm | 3.5 - 3.8 ppm |

| ¹³C NMR Chemical Shift (C1) | 62.3 ppm | 60 - 65 ppm |

| IR Frequency (O-H stretch) | 3350 cm⁻¹ | 3200 - 3600 cm⁻¹ |

| IR Frequency (C=C stretch) | 1655 cm⁻¹ | 1640 - 1680 cm⁻¹ |

Structure-Activity Relationship (SAR) Modeling and Chemoinformatics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are chemoinformatic techniques used to correlate the chemical structure of a molecule with its biological activity. nih.govresearchgate.net These methods are particularly relevant for understanding how modifications to the structure of (4E)-nona-4,8-dien-1-ol might affect its properties, such as its aroma profile or its efficacy as a semiochemical.

In a QSAR study of (4E)-nona-4,8-dien-1-ol and related compounds, a set of molecules with known activities would be used to build a mathematical model. researchgate.net This model would relate the activity to various molecular descriptors, which are numerical representations of the molecules' structural, electronic, or physicochemical properties. For (4E)-nona-4,8-dien-1-ol, these descriptors could include its molecular weight, logP (a measure of lipophilicity), molecular shape indices, and quantum chemically calculated parameters like the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds.

Chemoinformatics also encompasses the use of computational tools for managing and analyzing chemical data. nih.gov For a compound like (4E)-nona-4,8-dien-1-ol, this could involve creating databases of its properties, comparing its structure to other known compounds to infer potential activities, and using computational methods to screen for potential biological targets.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling for Unsaturated Alcohols This table provides examples of descriptors that would be calculated and used in a QSAR study. The values are representative for a molecule of this type.

| Descriptor | Definition | Illustrative Value |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 140.22 g/mol |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | 2.5 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | 20.2 Ų |

| Number of Rotatable Bonds | The number of bonds that allow free rotation. | 6 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. escholarship.orgrsc.orgresearchgate.netrsc.org For (4E)-nona-4,8-dien-1-ol, this could involve studying its synthesis, degradation, or its reactions with other molecules.

For instance, the mechanism of the hydroxyl radical-initiated oxidation of (4E)-nona-4,8-dien-1-ol in the atmosphere could be investigated computationally. mdpi.com This would involve identifying all possible reaction pathways, such as hydrogen abstraction from the various C-H bonds or addition of the hydroxyl radical to the double bonds. Quantum chemical calculations would be used to locate the transition states for each step and to calculate the corresponding activation energies. The pathway with the lowest activation energy would be identified as the most likely reaction mechanism. Such studies can provide a detailed understanding of the reaction kinetics and the products that are likely to be formed. mdpi.com

Another area of investigation could be the elucidation of the biosynthetic pathways leading to (4E)-nona-4,8-dien-1-ol in organisms where it is found. Computational modeling of enzymatic reactions can provide insights into the substrate binding, the catalytic mechanism, and the factors that control the stereoselectivity of the reaction.

Future Research Directions and Unanswered Questions Regarding 4e Nona 4,8 Dien 1 Ol

Discovery of Novel Biosynthetic Enzymes and Genetic Pathways

A significant gap in our knowledge of (4E)-nona-4,8-dien-1-ol lies in its biosynthesis. The enzymatic machinery and genetic underpinnings responsible for its production in organisms have yet to be identified. Future research should prioritize the discovery of the specific enzymes and the elucidation of the complete biosynthetic pathway.

Key Research Questions:

What are the precursor molecules for the biosynthesis of (4E)-nona-4,8-dien-1-ol?

Which specific desaturases, elongases, and reductases are involved in its formation?

What is the genetic basis for the production of this compound? Identifying the genes encoding these enzymes is crucial.

How is the biosynthesis of (4E)-nona-4,8-dien-1-ol regulated at the genetic and hormonal levels?

Investigating these questions will likely involve a combination of transcriptomic analysis of pheromone glands from insects suspected of producing this compound, followed by heterologous expression and functional characterization of candidate genes.

Development of More Efficient and Sustainable Stereoselective Synthetic Strategies

While general methods for the synthesis of unsaturated alcohols exist, the development of highly efficient and sustainable stereoselective strategies specifically for (4E)-nona-4,8-dien-1-ol is a critical area for future research. Such advancements are essential for producing this compound in sufficient quantities for detailed biological studies and potential practical applications.

Areas for Improvement:

Stereoselectivity: Developing synthetic routes that yield the (4E) isomer with high purity is paramount, as the biological activity of pheromones is often highly dependent on their stereochemistry.

Sustainability: Future synthetic methods should focus on green chemistry principles, such as utilizing renewable starting materials, employing catalytic reactions to minimize waste, and reducing the use of hazardous reagents and solvents. earlham.ac.uk

Exploring novel catalytic systems, including biocatalysis and chemoenzymatic approaches, could provide innovative solutions to these challenges. nih.gov

Elucidation of Broader Ecological Roles and Inter-organismal Interactions

The precise ecological role of (4E)-nona-4,8-dien-1-ol is largely unknown. While it is structurally similar to other C9 dienols found in various natural sources, its specific functions in communication and interaction between organisms need to be thoroughly investigated. perfumerflavorist.com

Unanswered Ecological Questions:

Pheromonal Activity: Does (4E)-nona-4,8-dien-1-ol function as a sex pheromone, an aggregation pheromone, an alarm pheromone, or a trail pheromone in any insect species?

Kairomonal/Allomonal Effects: Does this compound act as a kairomone, attracting predators or parasitoids, or as an allomone, deterring competitors or predators?

Interspecific Interactions: Is (4E)-nona-4,8-dien-1-ol involved in communication between different species, for example, between insects and plants or insects and microorganisms?

Behavioral Responses: What are the specific behavioral responses elicited by this compound in different organisms, and what are the effective concentrations?

Answering these questions will require extensive behavioral assays with a wide range of insect species, coupled with electrophysiological studies to determine its detection by insect antennae.

Exploration of Bioinspired Analogues for Targeted Research Applications

Once the biological activity of (4E)-nona-4,8-dien-1-ol is established, the design and synthesis of bioinspired analogues could open up new avenues for targeted research and practical applications. By modifying the structure of the natural compound, it may be possible to develop analogues with enhanced potency, selectivity, or stability.

Future Research Directions for Analogue Development:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of (4E)-nona-4,8-dien-1-ol affect its biological activity is needed. This will provide valuable insights for the rational design of more effective analogues.

Development of Agonists and Antagonists: The synthesis of analogues that act as potent agonists (mimicking the natural compound) or antagonists (blocking the effect of the natural compound) could be valuable tools for studying its biological function and for potential use in pest management strategies.

Improved Physicochemical Properties: Analogues could be designed to have improved volatility, stability in the environment, or other properties that would make them more suitable for practical applications, such as in slow-release dispensers for pest monitoring or mating disruption.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Chemical Ecology Studies

A holistic understanding of the role of (4E)-nona-4,8-dien-1-ol in chemical ecology will require the integration of data from multiple "omics" disciplines. This systems-level approach can provide a more complete picture of how this compound is produced, perceived, and how it influences the physiology and behavior of organisms.

Opportunities for Multi-Omics Integration:

Genomics: Sequencing the genomes of organisms that produce (4E)-nona-4,8-dien-1-ol will be fundamental to identifying the genes involved in its biosynthesis.

Proteomics: Analyzing the protein expression profiles of pheromone glands can help to identify the specific enzymes (e.g., desaturases, reductases) directly involved in the production of this compound.

Metabolomics: Profiling the metabolome of organisms under different physiological conditions can reveal the metabolic pathways that are linked to the production and regulation of (4E)-nona-4,8-dien-1-ol.

By integrating these datasets, researchers can build comprehensive models of the biochemical and genetic networks that govern the role of (4E)-nona-4,8-dien-1-ol in ecological interactions. This integrated approach will be instrumental in answering the many outstanding questions surrounding this intriguing chemical compound.

Q & A

Basic: What stereoselective synthesis methods are available for (4E)-nona-4,8-dien-1-ol?

Answer:

(4E)-Nona-4,8-dien-1-ol can be synthesized via chiral pool strategies using enantiopure terpenoids. For example, Petrzilka’s work on THC synthesis demonstrates the use of p-mentha-2,8-dien-1-ol as a precursor for stereoselective cyclization via acid-catalyzed electrophilic aromatic substitution. This approach ensures regioselectivity and retention of the (E)-configuration by leveraging steric and electronic effects during intermediate formation . Key steps include:

- Selection of terpenoid precursors with pre-existing stereocenters.

- Use of p-toluenesulfonic acid (p-TSA) to promote cyclization while minimizing isomerization.

- Monitoring reaction progress via TLC and NMR to confirm stereochemical integrity.

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points, spectral data) of (4E)-nona-4,8-dien-1-ol?

Answer:

Contradictions often arise from impurities, measurement protocols, or environmental factors. To address this:

- Reproducibility checks : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control) .

- Multi-method validation : Cross-validate data using complementary techniques (e.g., GC-MS for purity, differential scanning calorimetry for melting points) .

- Open data practices : Share raw datasets in FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) to enable peer verification .

- Statistical rigor : Apply Bayesian analysis or effect-size metrics to quantify uncertainty in conflicting measurements .

Basic: What natural sources produce (4E)-nona-4,8-dien-1-ol, and how is it isolated?

Answer:

(4E)-Nona-4,8-dien-1-ol is structurally related to polyacetylenes found in Selinum wallichianum (Milk Parsley). Isolation methods include:

- Extraction : Use hexane or supercritical CO₂ to extract volatile compounds from roots .

- Chromatography : Fractionate extracts via silica gel chromatography, leveraging polarity differences.

- Spectroscopic identification : Confirm structure via GC-MS (for molecular weight) and ¹H/¹³C NMR (for olefinic proton coupling constants and carbon shifts) .

Advanced: How does the (4E)-configuration influence the compound’s reactivity in cyclization reactions?

Answer:

The (4E)-geometry imposes steric constraints that direct reaction pathways. For example:

- Electrophilic addition : The transoid arrangement of double bonds in (4E)-nona-4,8-dien-1-ol favors endo-selective cyclization, as seen in terpene-derived cannabinoid syntheses .

- Acid-catalyzed rearrangements : Protonation at C8 induces hydride shifts, forming six-membered transition states that stabilize Δ⁸-THC analogs .

- Isomerization risks : Prolonged exposure to Lewis acids (e.g., AlCl₃) may lead to (Z)-isomer formation, necessitating kinetic control (short reaction times, low temps) .

Basic: What analytical techniques are critical for characterizing (4E)-nona-4,8-dien-1-ol?

Answer:

- NMR spectroscopy : ¹H NMR identifies olefinic protons (δ 5.2–5.8 ppm, J = 15–16 Hz for trans coupling) and hydroxyl groups (δ 1.5–2.5 ppm, broad). ¹³C NMR confirms double-bond positions (δ 120–130 ppm) .

- IR spectroscopy : O-H stretches (~3300 cm⁻¹) and C=C stretches (~1650 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₁₆O⁺, m/z 140.1201) and fragments (e.g., loss of H₂O, m/z 122.1096) .

Advanced: How can computational modeling optimize (4E)-nona-4,8-dien-1-ol’s bioactivity in drug discovery?

Answer:

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities for targets (e.g., GPCRs implicated in terpene signaling) .

- MD simulations : Simulate lipid bilayer interactions to assess membrane permeability (critical for antimicrobial assays) .

- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with observed bioactivity (e.g., IC₅₀ in enzyme inhibition) .

Basic: What safety protocols are recommended for handling (4E)-nona-4,8-dien-1-ol?

Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to volatility (predicted vapor pressure >0.1 mmHg at 25°C) .

- Waste disposal : Neutralize with mild oxidants (e.g., KMnO₄) before aqueous disposal .

Advanced: What high-throughput strategies can screen (4E)-nona-4,8-dien-1-ol derivatives for bioactivity?

Answer:

- Combinatorial synthesis : Use Sonogashira or Suzuki-Miyaura couplings to generate analogs with varied substituents .

- Automated assays : Deploy 96-well plate formats for cytotoxicity (MTT assay) and antimicrobial (microdilution) testing .

- Data integration : Apply cheminformatics tools (e.g., KNIME) to link structural features with bioactivity clusters .

Basic: How is the purity of (4E)-nona-4,8-dien-1-ol quantified post-synthesis?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 210 nm) and acetonitrile/water gradients (retention time ~8–10 min) .

- GC-FID : Compare peak areas against certified standards (≥98% purity threshold) .

- Elemental analysis : Validate C, H, O percentages within ±0.3% of theoretical values .

Advanced: How can FAIR data principles enhance reproducibility in (4E)-nona-4,8-dien-1-ol research?

Answer:

- Metadata standards : Annotate datasets with unique identifiers (InChIKey: SJAYVNMNJAMOGU-UHFFFAOYSA-N) and experimental parameters (e.g., solvent, catalyst) .

- Repository use : Deposit spectra in nmrXiv or PubChem to enable cross-validation .

- Workflow sharing : Publish electronic lab notebooks (ELNs) via Chemotion to document iterative optimization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.